molecular formula C12H13BrO2 B1382009 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid CAS No. 1784222-48-5

2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

Cat. No.: B1382009
CAS No.: 1784222-48-5
M. Wt: 269.13 g/mol
InChI Key: NAQRZXGHESSLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is an organic compound that features a brominated naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by carboxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the desired acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of various substituted naphthalenes.

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of tetrahydronaphthalene derivatives.

Scientific Research Applications

2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
  • 2-(5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
  • 2-(5-Iodo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

Uniqueness

The presence of the bromine atom in 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.

Properties

IUPAC Name

2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-11-6-2-4-9-8(7-12(14)15)3-1-5-10(9)11/h2,4,6,8H,1,3,5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQRZXGHESSLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 2
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 4
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 5
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 6
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.